N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
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Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels , specifically the GIRK1/2 subtype . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This results in the modulation of cell excitability, which is a crucial aspect of various physiological processes .
Biochemical Pathways
The activation of GIRK channels affects several biochemical pathways. GIRK channels are involved in numerous physiological processes and potential therapeutic targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by the compound can lead to a decrease in cell excitability. This can have various effects depending on the specific cell type and the physiological context .
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly as a modulator of various signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a piperidine ring, an imidazo[1,2-a]pyridine moiety, and a dioxidotetrahydrothiophen group, which are crucial for its biological activity.
Research indicates that this compound may act as a G protein-coupled receptor (GPCR) modulator . Specifically, it has been identified as a potent activator of G protein-gated inwardly rectifying potassium channels (GIRK1/2), which play significant roles in neuronal signaling and cardiac function. Studies have shown that compounds with similar scaffolds exhibit nanomolar potency in activating these channels, suggesting that the target compound may also display comparable efficacy .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's ability to inhibit pro-inflammatory cytokines such as IL-1β in human monocyte-derived macrophages. The results demonstrated that the compound effectively reduced IL-1β secretion, indicating its potential as an anti-inflammatory agent .
Table 1: Biological Activity Overview
Activity Type | Assay Type | Result |
---|---|---|
GIRK Channel Activation | Electrophysiological Assay | Nanomolar potency |
IL-1β Inhibition | Human Macrophage Assay | Significant reduction |
Metabolic Stability | DMPK Assays | Improved stability |
Case Studies
A series of case studies have highlighted the compound's effectiveness in various therapeutic contexts:
- Neuroprotection : In models of neurodegeneration, compounds with similar structures have shown promise in protecting neuronal cells from apoptosis through modulation of potassium channels.
- Cardiovascular Effects : Activation of GIRK channels is known to influence heart rate and rhythm; thus, the compound may have implications in treating arrhythmias.
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that the compound exhibits favorable absorption and distribution characteristics. Its metabolic stability has been confirmed through liver microsome assays, indicating low susceptibility to metabolic degradation compared to traditional urea-based compounds . Toxicological evaluations suggest a favorable safety profile; however, further studies are warranted to assess long-term effects.
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-13-17(22-8-3-2-4-16(22)19-13)18(23)20-14-5-9-21(10-6-14)15-7-11-26(24,25)12-15/h2-4,8,14-15H,5-7,9-12H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEZOUSCWDCGHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3CCN(CC3)C4CCS(=O)(=O)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.